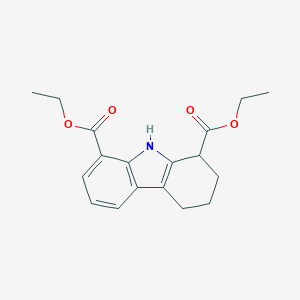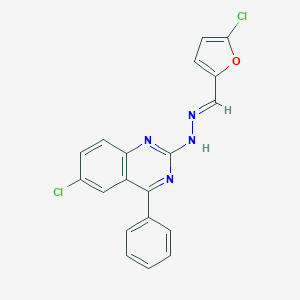![molecular formula C22H18BrN3O3 B421718 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide](/img/structure/B421718.png)
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide is a complex organic compound with the molecular formula C22H18BrN3O3 and a molecular weight of 452.311 g/mol . This compound is known for its unique structure, which includes a benzyloxy group, a benzylidene hydrazino moiety, and a bromophenyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Acylation Reaction: The intermediate is then reacted with 4-bromophenyl isocyanate to form the final product, this compound.
The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazino group to an amine.
Scientific Research Applications
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Signaling Pathways: The compound may affect various signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(4-bromophenyl)-2-oxoacetamide can be compared with similar compounds such as:
N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-methylbenzamide: This compound has a similar structure but includes a methyl group instead of a bromophenyl group.
N’-(2-(benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide: This compound has a propanohydrazide moiety instead of an oxoacetamide group.
Properties
Molecular Formula |
C22H18BrN3O3 |
|---|---|
Molecular Weight |
452.3g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H18BrN3O3/c23-18-8-10-19(11-9-18)25-21(27)22(28)26-24-14-16-6-12-20(13-7-16)29-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
WCVHPSXCBNNCFL-ZVHZXABRSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-amino-5-methyl-4-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-thiophenecarboxylate](/img/structure/B421635.png)
![Ethyl 3-ethyl-5-methyl-4-oxothieno[3,4-d]triazine-7-carboxylate](/img/structure/B421637.png)

![3-amino-N-(2,6-dichlorophenyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B421639.png)
![(3-chloro-4-cyano-5-hydroxy-10H-benzo[b][1,6]naphthyridin-10-yl) 3-chlorobenzoate](/img/structure/B421641.png)
![11,13-dimethyl-5-[3-(trifluoromethyl)phenyl]-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B421642.png)
![9-(3,6-dioxo-1,4-cyclohexadien-1-yl)-2-(2-phenylethyl)-7,8-dihydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B421643.png)
![3-(4-Chlorobenzyl)-7-cyano-5,6-tetramethylene-3,4-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B421644.png)
![9-hydroxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B421647.png)
![2-{3,5-bis[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B421649.png)
![9-(benzyloxy)-4-(1-piperidinylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B421650.png)
![(3E)-3-[(2Z)-(6-bromo-4-phenylquinazolin-2(1H)-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B421652.png)
![(5-Bromo-2-{[6-bromo-4-(2-chlorophenyl)-2-quinolinyl]amino}phenyl)(2-chlorophenyl)methanone](/img/structure/B421655.png)

